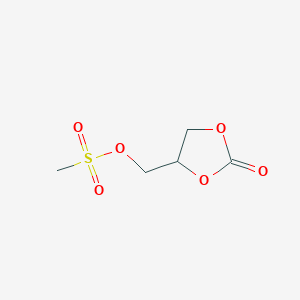

Glycerol carbonate mesylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glycerol carbonate mesylate is a chemical compound derived from glycerol carbonate, which is a versatile and biodegradable compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Glycerol carbonate mesylate can be synthesized through various methods. One common method involves the reaction of glycerol carbonate with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced separation techniques further enhances the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Key Reaction Pathways:

| Reaction Type | Reactants | Catalyst | Yield | Conditions |

|---|---|---|---|---|

| Transesterification | Glycerol + DMC | Li/Mg/K-zeolite | 81.48% | 95°C, 5 h |

| Cyclization | Glycerol + Urea | Au/MgO | Not specified | 140–160°C |

Potential Mesylation of Glycerol Carbonate

While the search results do not explicitly describe mesylation, typical mesylation reactions involve:

-

Methanesulfonyl Chloride (MsCl) : Reacting glycerol carbonate’s hydroxyl group with MsCl to form the mesylate ester.

-

Conditions : Often conducted in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts.

Hypothetical Reaction:

Glycerol carbonate+MsClBaseGlycerol carbonate mesylate+HCl

Challenges and Research Gaps

-

Stability : Glycerol carbonate derivatives like mesylates may undergo hydrolysis or side reactions under acidic/basic conditions.

-

Catalytic Specificity : Existing catalysts (e.g., Au/MgO or Li/Mg/K-zeolites) are optimized for carbonate synthesis, not mesylation .

Recommendations for Further Study

-

Explore mesylation using sulfonating agents (e.g., MsCl) with glycerol carbonate under controlled conditions.

-

Investigate catalytic systems (e.g., Lewis acids) to enhance selectivity and yield.

The absence of direct data on this compound highlights a gap in the literature. Future studies should prioritize experimental validation of its synthesis and reactivity.

Wissenschaftliche Forschungsanwendungen

Glycerol carbonate mesylate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of substituted glycerol carbonate derivatives.

Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

Industry: this compound is used in the production of biodegradable polymers and as a plasticizer in various industrial applications.

Wirkmechanismus

The mechanism of action of glycerol carbonate mesylate involves its ability to undergo nucleophilic substitution reactions. The mesylate group is a good leaving group, which makes the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecular structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glycerol Carbonate: A precursor to glycerol carbonate mesylate, known for its versatility and biodegradability.

Methanesulfonyl Chloride: Used in the synthesis of this compound, known for its reactivity and use in organic synthesis.

Dimethyl Carbonate: Another carbonate compound used in similar applications, known for its low toxicity and environmental friendliness.

Uniqueness

This compound is unique due to its combination of the glycerol carbonate backbone with the mesylate group. This combination imparts unique chemical properties, making it a valuable reagent in organic synthesis and a potential candidate for various industrial applications.

Eigenschaften

Molekularformel |

C5H8O6S |

|---|---|

Molekulargewicht |

196.18 g/mol |

IUPAC-Name |

(2-oxo-1,3-dioxolan-4-yl)methyl methanesulfonate |

InChI |

InChI=1S/C5H8O6S/c1-12(7,8)10-3-4-2-9-5(6)11-4/h4H,2-3H2,1H3 |

InChI-Schlüssel |

MYTOZGCDKPCNRB-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)OCC1COC(=O)O1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.